Influence of nitro substituents on the redox, electronic, and proton reduction catalytic behavior of phenolate-based [N2O3]-type cobalt(iii) complexes†

Dalton Transactions Pub Date: 2019-09-16 DOI: 10.1039/C9DT03158H

Abstract

We report on the synthesis, redox, electronic, and catalytic behavior of two new cobalt(III) complexes, namely [CoIII(L1)MeOH] (1) and [CoIII(L2)MeOH] (2). These species contain nitro-rich, phenolate-based pentadentate ligands and present dramatically distinct properties associated with the position in which the –NO2 substituents are installed. Species 1 displays nitro-substituted phenolates, and exhibits irreversible redox response and negligible catalytic activity, whereas 2 has fuctionalized phenylene moieties, shows much improved redox reversibility and catalytic proton reduction activity at low overpotentials. A concerted experimental and theoretical approach sheds some light on these drastic differences.

Graphical abstract: Influence of nitro substituents on the redox, electronic, and proton reduction catalytic behavior of phenolate-based [N2O3]-type cobalt(iii) complexes
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